molecular formula C10H19NO3 B054581 Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 114214-69-6

Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B054581
CAS No.: 114214-69-6
M. Wt: 201.26 g/mol
InChI Key: HKIGXXRMJFUUKV-UHFFFAOYSA-N
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Description

OSM-S-23 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-23 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-23 involves the construction of the thienopyrimidine scaffold. One of the key steps in the synthesis is the lithiation/halogenation of a chlorinated thienopyrimidone, which introduces the desired functionality while maintaining workable yields of around 50%. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods

While specific industrial production methods for OSM-S-23 are not detailed, the general approach involves optimizing the synthetic route for scalability and cost-effectiveness. This includes ensuring high yields, purity, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

OSM-S-23 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the thienopyrimidine scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols are used under basic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions include various derivatives of the thienopyrimidine scaffold, which can be further evaluated for their biological activity.

Scientific Research Applications

OSM-S-23 has been extensively studied for its potential in treating malaria. It has shown potent activity against Plasmodium falciparum cultures, with low mammalian cell toxicity and a low propensity for resistance development . The compound has also been explored for its potential in inhibiting other parasitic diseases and as a tool for studying the mechanisms of drug resistance in malaria.

Mechanism of Action

The mechanism of action of OSM-S-23 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). This enzyme is crucial for protein translation in the parasite. OSM-S-23 acts as a pro-inhibitor, and its inhibition occurs via enzyme-mediated production of an asparagine-OSM-S-23 adduct. This adduct formation blocks the enzyme’s activity, leading to the activation of the amino acid starvation response in the parasite .

Comparison with Similar Compounds

Similar Compounds

    OSM-S-106: Another aminothienopyrimidine compound with similar activity against Plasmodium falciparum.

    TCMDC-135294: A structurally related compound identified from a GSK library with potent antimalarial activity.

Uniqueness

OSM-S-23 is unique due to its specific inhibition mechanism involving the formation of an asparagine-OSM-S-23 adduct. This mechanism is distinct from other antimalarial compounds, which often target different pathways or enzymes. Additionally, OSM-S-23 has shown a low propensity for resistance development, making it a valuable candidate for further development .

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIGXXRMJFUUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60412261
Record name tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114214-69-6
Record name tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a boiled solution of pyrrolidin-3-ylmethanol (Preparation 64, 52.4 g, 0.518 mol, 1 eq) in THF (200 mL) was added dropwise under stirring a solution of di-tert-butyl carbonate (114.2 g, 0.523 mol, 1.01 eq) in THF (100-10 mL) during 1.5 h. After carbon dioxide evolution ceased, the mixture was refluxed for 2.5-3 h and cooled to give a yellowish solution. Solvents were removed on a rotary evaporator from this solution. Yellowish viscous oily residue was vacuum-dried to constant weight to give title compound (104 g, 0.518 mol, 100%).
Quantity
52.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
114.2 g
Type
reactant
Reaction Step Two
Name
Quantity
55 (± 45) mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

To an ice cooled solution of 1-Boc-pyrrolidine-3-carboxylic acid (1 g, 4.64 mmol) in dry tetrahydrofuran (6 ml) Borane-methyl sulfide complex (2M in tetrahydrofuran) (3.48 ml, 6.96 mmol) was added dropwise the under N2 atmosphere The reaction mixture was stirred overnight at room temperature. NaHCO3 sat. sol. (20 ml) was added and the resulting mixture was stirred for 30 min. The mixture was extracted with ethylacetate (3×20 ml). Collected organics after solvent evaporation afforded the title compound (D39) (1.02 g)
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
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